molecular formula C21H18N4O4S B11611171 (7Z)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11611171
M. Wt: 422.5 g/mol
InChI Key: PQYLQIPNJCZXIP-ZCXUNETKSA-N
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Description

The compound (7Z)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that combines an indole moiety with a thiazolo-triazinone framework, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one typically involves multi-step organic reactions. The starting materials often include substituted indoles and thiazolo-triazinone precursors. The reaction conditions may involve:

    Condensation reactions: These are used to form the indole and thiazolo-triazinone core structures.

    Methoxylation: Introduction of methoxy groups at specific positions on the aromatic rings.

    Cyclization: Formation of the fused ring system through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one: can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

(7Z)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and thiazolo-triazinone derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (7Z)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibiting or activating their function.

    Interact with receptors: Modulating signal transduction pathways.

    Affect gene expression: Influencing the transcription of specific genes.

Comparison with Similar Compounds

(7Z)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one: can be compared with similar compounds such as:

(7Z)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3,5]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one .

Properties

Molecular Formula

C21H18N4O4S

Molecular Weight

422.5 g/mol

IUPAC Name

(7Z)-7-(5-methoxy-2-oxo-1H-indol-3-ylidene)-3-(4-methoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H18N4O4S/c1-28-13-5-3-12(4-6-13)24-10-22-21-25(11-24)20(27)18(30-21)17-15-9-14(29-2)7-8-16(15)23-19(17)26/h3-9H,10-11H2,1-2H3,(H,23,26)/b18-17-

InChI Key

PQYLQIPNJCZXIP-ZCXUNETKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/4\C5=C(C=CC(=C5)OC)NC4=O)/S3

Canonical SMILES

COC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=C4C5=C(C=CC(=C5)OC)NC4=O)S3

Origin of Product

United States

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